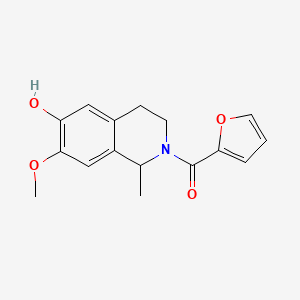
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol
説明
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol (FMIQ) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMIQ is a derivative of tetrahydroisoquinoline (THIQ) and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
作用機序
The mechanism of action of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been found to inhibit the activity of various enzymes, including topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively. 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has also been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has also been shown to reduce oxidative stress and protect against neuronal cell death. Moreover, 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol is its low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol is a multi-step process, and the yield and purity of the final product depend on the reaction conditions and purification methods used. Moreover, the mechanism of action of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
将来の方向性
There are several future directions for the research on 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol. Firstly, further studies are needed to elucidate the molecular targets and signaling pathways of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol. Secondly, the synthesis of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol needs to be optimized to improve the yield and purity of the final product. Thirdly, the in vivo efficacy and toxicity of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol need to be evaluated in animal models to determine its potential as a therapeutic agent. Finally, the combination of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol with other anticancer agents or immunotherapies needs to be explored to enhance its therapeutic efficacy.
科学的研究の応用
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been found to have neuroprotective effects by reducing oxidative stress and inhibiting neuronal cell death.
特性
IUPAC Name |
furan-2-yl-(6-hydroxy-7-methoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-12-9-15(20-2)13(18)8-11(12)5-6-17(10)16(19)14-4-3-7-21-14/h3-4,7-10,18H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNZHZPNDRLUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC=CO3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



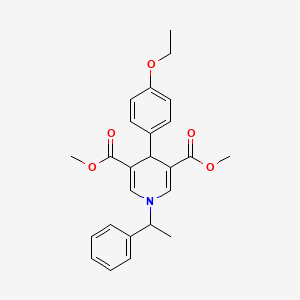
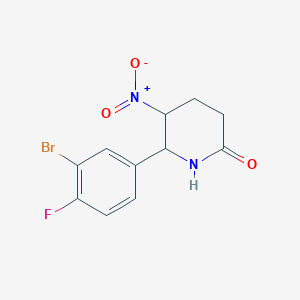
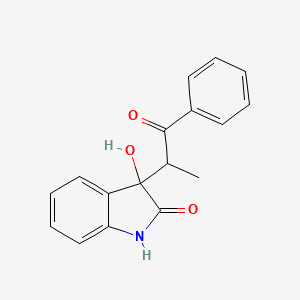
![N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932568.png)
![3-(2-chlorophenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932572.png)
![4-chloro-N-[2-(1-naphthylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B3932584.png)

![4-chloro-N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932594.png)
![3-(2-chlorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932602.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3932605.png)
![{2-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3932617.png)
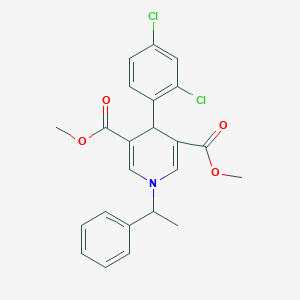
![ethyl {3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3932655.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylacrylamide](/img/structure/B3932660.png)